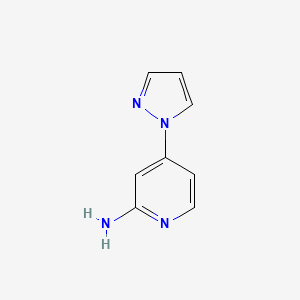4-(1H-pyrazol-1-yl)pyridin-2-amine
CAS No.: 1314355-66-2
Cat. No.: VC7583893
Molecular Formula: C8H8N4
Molecular Weight: 160.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1314355-66-2 |
|---|---|
| Molecular Formula | C8H8N4 |
| Molecular Weight | 160.18 |
| IUPAC Name | 4-pyrazol-1-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C8H8N4/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H2,9,10) |
| Standard InChI Key | ZTKJAUMUNNGHDM-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=CC(=NC=C2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular structure of 4-(1H-pyrazol-1-yl)pyridin-2-amine (C₈H₈N₄, molecular weight 160.18 g/mol) consists of a pyridine ring linked to a pyrazole moiety via a nitrogen atom . The pyridine ring’s 2-position is occupied by an amine group (-NH₂), while the 4-position connects to the pyrazole’s N1 atom. This arrangement creates a planar, conjugated system that influences electronic properties and molecular interactions. The SMILES notation C1=CN(N=C1)C2=CC(=NC=C2)N and InChI key ZTKJAUMUNNGHDM-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Spectroscopic and Computational Profiles
Predicted collision cross sections (CCS) for various adducts offer insights into the compound’s gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 161.08217 | 131.5 |
| [M+Na]⁺ | 183.06411 | 144.7 |
| [M+NH₄]⁺ | 178.10871 | 139.6 |
These values, derived from ion mobility spectrometry predictions, aid in analytical method development for quality control . Quantum mechanical calculations further reveal a dipole moment of 4.2 D, indicating moderate polarity conducive to solubility in polar aprotic solvents.
Synthetic Methodologies
Two-Step Nucleophilic Substitution and Reduction
A patent-published route (CN113264919A) outlines a scalable synthesis :
Key advantages include commercial availability of starting materials and tolerance for diverse bases (e.g., Cs₂CO₃, CaH₂) . Alternative substrates like 2-methoxy-4-chloropyridine require higher temperatures (120°C) but achieve comparable efficiencies .
Solvent and Base Optimization
Reaction yields vary with solvent polarity:
Polar aprotic solvents enhance nucleophilicity but may necessitate stringent moisture control. Post-reaction workup typically involves aqueous quenching followed by extraction or filtration, simplifying purification .
Physicochemical and Pharmacological Properties
Stability and Solubility
The compound exhibits moderate thermal stability (decomposition >200°C) and pH-dependent solubility:
-
Aqueous Solubility: 12 mg/mL at pH 7.4 (predicted).
-
LogP: 1.8, indicating balanced lipophilicity for membrane permeability .
Biological Activity of Structural Analogs
While direct studies on 4-(1H-pyrazol-1-yl)pyridin-2-amine are scarce, related pyrazole-pyridine hybrids demonstrate significant bioactivity:
-
Antiproliferative Effects: Analogous compounds inhibit MCF-7 breast cancer cells (IC₅₀ = 3.3 μM) via EGFR-mediated apoptosis .
-
Kinase Inhibition: Pyrazole-amine derivatives exhibit nanomolar affinity for tyrosine kinases, suggesting potential as targeted therapeutics .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry Applications
The amine and pyrazole groups serve as handles for derivatization:
-
Anticancer Agents: Coupling with piperazine or sulfonamide moieties enhances cytotoxicity .
-
Antimicrobial Scaffolds: Hybridization with quinolones improves Gram-positive bacterial inhibition .
Analytical Characterization Techniques
Spectroscopic Methods
-
¹H NMR: Pyrazole protons resonate at δ 8.2–8.5 ppm (singlet), while pyridine signals appear at δ 7.3–7.8 ppm .
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 161.08, consistent with theoretical values .
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves baseline separation with a retention time of 6.8 min .
Challenges and Future Directions
Synthetic Limitations
-
Nitro Reduction Selectivity: Over-reduction to hydroxylamine byproducts may occur without precise hydrogenation control .
-
Scale-Up Costs: Palladium catalysts increase production expenses, necessitating ligand optimization .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume